17-Hydroxy-Docosahexaenoic Acid (17-HDoHE) is a specialized pro-resolving mediator (SPM) biosynthesized from docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid (PUFA). [, , , , , , , , , , , , , , , , , , , , , , ] SPMs like 17-HDoHE are potent endogenous autacoids that actively resolve inflammation, protect organs, and stimulate tissue regeneration. [] 17-HDoHE is considered an important bioactive lipid involved in various physiological processes. [, , , ]
17-HDoHE is produced in different tissues and cell types, including the brain, [, , ] red blood cells, [] tendons, [] adipose tissue, [, ] skin, [] pineal gland, [] vascular cells and tissues, [] and the cornea. [] Its production is often associated with inflammatory responses and serves as a marker for resolving inflammation. [, , , , , ]
17-Hydroxy-docosahexaenoic acid is synthesized from docosahexaenoic acid, which is predominantly found in marine oils, particularly fish oil. It belongs to the category of specialized pro-resolving mediators, which are bioactive lipids involved in the resolution of inflammation. This compound is classified under the broader category of docosanoids, which are signaling molecules derived from fatty acids.
The synthesis of 17-hydroxy-docosahexaenoic acid can be achieved through various methods, including enzymatic and non-enzymatic pathways. A notable approach involves the autoxidation of docosahexaenoic acid facilitated by alpha-tocopherol. This method yields a series of monohydroxy derivatives, including 17-hydroxy-docosahexaenoic acid, through a relatively straightforward process.
17-Hydroxy-docosahexaenoic acid participates in various chemical reactions typical for fatty acids:
These reactions are essential for its role as a mediator in inflammatory responses and cellular signaling pathways.
The mechanism of action for 17-hydroxy-docosahexaenoic acid primarily involves its role as a signaling molecule in inflammation resolution:
The physical and chemical properties of 17-hydroxy-docosahexaenoic acid include:
These properties influence its bioavailability and interaction with biological membranes.
17-Hydroxy-docosahexaenoic acid has several scientific applications:
Docosahexaenoic acid (DHA; 22:6, ω-3) contains six cis double bonds at positions 4,7,10,13,16,19, creating multiple potential sites for hydroxylation. The addition of a hydroxy group at different carbon atoms along DHA's 22-carbon chain generates distinct positional isomers with unique biological activities. 17-HDoHE specifically features a hydroxy group at carbon 17, situated between the penultimate double bond (at C19) and the methyl terminus [5] [7]. This positioning confers distinct chemical properties compared to other hydroxylated derivatives.
Monohydroxy DHA derivatives (HDoHEs) exhibit extensive isomerism, with nine distinct positional isomers identified: 4-, 7-, 8-, 10-, 11-, 13-, 14-, 16-, and 17-HDoHE. These isomers can be separated and characterized using advanced analytical techniques. For instance, reverse-phase high-performance liquid chromatography (RP-HPLC) effectively resolves most isomers, though certain pairs like 14- and 17-HDoHE exhibit co-elution under standard conditions. These co-eluting isomers can be definitively distinguished using gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., hydrogenation, esterification, and silylation), leveraging their unique mass spectral fragmentation patterns [1] [8]. The structural diversity of HDoHE isomers underscores the metabolic complexity of DHA oxidation.
Table 1: Positional Isomers of Monohydroxylated Docosahexaenoic Acid (HDoHE)
Isomer Position | Chromatographic Behavior | Relative Abundance in Autoxidation (%) |
---|---|---|
4-HDoHE | Resolved by HPLC | ~2.1% |
7-HDoHE | Resolved by HPLC | ~4.1% |
8-HDoHE | Resolved by HPLC | ~1.6% |
10-HDoHE | Resolved by HPLC | ~3.8% |
11-HDoHE | Resolved by HPLC | ~2.9% |
13-HDoHE | Resolved by HPLC | ~3.5% |
14-HDoHE | Co-elutes with 17-HDoHE | ~1.6% |
16-HDoHE | Resolved by HPLC | ~3.2% |
17-HDoHE | Co-elutes with 14-HDoHE | ~2.5% |
20-HDoHE | Resolved by HPLC | ~2.8% |
The bioactivity of 17-HDoHE is critically dependent on the stereochemical configuration of its hydroxy group. This chiral center at carbon 17 gives rise to two enantiomers: 17(S)-HDoHE and 17(R)-HDoHE. The S-configuration is primarily generated through enzymatic biosynthesis (e.g., cytochrome P450 or lipoxygenase activity), while the R-isomer is more commonly associated with non-enzymatic autoxidation processes or specific enzymatic pathways involving asymmetric synthesis [9].
Biologically, the 17(S) enantiomer exhibits significantly greater potency in anti-inflammatory and cytoprotective functions. For instance, 17(S)-HDoHE acts as a potent peroxisome proliferator-activated receptor gamma (PPARγ) agonist in a concentration-dependent manner, modulating gene expression linked to inflammation resolution and oxidative stress responses. In contrast, the 17(R) enantiomer shows markedly reduced or negligible activity in these pathways [4] [7]. This stereospecificity highlights the importance of chiral analysis when evaluating the biological significance or therapeutic potential of 17-HDoHE metabolites.
Enzymatic hydroxylation via cytochrome P450 (CYP) monooxygenases represents a major pathway for 17-HDoHE biosynthesis, particularly the formation of the bioactive 17(S) enantiomer. CYP enzymes, predominantly from the CYP2C and CYP2J subfamilies in humans, catalyze the stereo- and regio-selective insertion of oxygen at C17 of DHA. This process involves NADPH-dependent reduction of molecular oxygen, leading to the formation of a highly reactive iron-oxo species that abstracts a hydrogen atom from C17 of DHA. Oxygen rebound then generates the hydroxylated product [3] [6].
This pathway operates within complex lipid mediator networks. DHA is first liberated from membrane phospholipids (particularly phosphatidylethanolamine and phosphatidylcholine in neuronal and retinal tissues) by phospholipase A₂ (PLA₂) upon cellular activation. The free DHA then serves as a substrate for CYP enzymes. Interestingly, CYP-mediated metabolism of DHA can also produce epoxydocosapentaenoic acids (EDPs) via epoxidation of its double bonds. Specific EDPs, such as 19,20-epoxy-docosapentaenoic acid, can undergo enzymatic hydrolysis by soluble epoxide hydrolase (sEH) to yield diols, but they may also undergo rearrangement or reduction to contribute to the pool of monohydroxy derivatives like 17-HDoHE under certain conditions [3] [6].
Non-enzymatic formation of 17-HDoHE occurs through free radical-mediated autoxidation, a process significantly influenced by the presence of antioxidants like α-tocopherol (vitamin E). This tocopherol-directed autoxidation generates a relatively homogeneous mixture of monohydroxy derivatives, including 17-HDoHE, by facilitating controlled peroxyl radical formation along the DHA backbone [1] [7].
The mechanism involves three key phases:
This method provides a practical route for generating 17-HDoHE standards (yielding ~2.5% of total products) for analytical and biological studies. Crucially, autoxidation produces racemic mixtures (roughly equal 17(R) and 17(S) enantiomers), unlike the enantiomerically enriched products of enzymatic biosynthesis [1] [7] [8].
Table 2: Biosynthetic Pathways of 17-HDoHE
Pathway | Key Enzymes/Cofactors | Primary Products | Stereoselectivity | Cellular Context |
---|---|---|---|---|
CYP450 Epoxygenation | CYP2C9, CYP2J2, NADPH, O₂, PLA₂ | 17(S)-HDoHE, EDPs | High (S-enantiomer) | Endoplasmic Reticulum, Liver, Brain |
Lipoxygenase (LOX) | 15-LOX-1, 12/15-LOX, O₂ | 17S-HDoHE, Protectin D1 | High (S-enantiomer) | Macrophages, Neutrophils |
Non-Enzymatic Autoxidation | ROS, α-Tocopherol | Racemic 17-HDoHE (R/S mix) | None (Racemic) | Plasma, Oxidative Stress Microenvironments |
The biosynthesis of 17-HDoHE is spatially organized within the cell, ensuring efficient substrate channeling and regulation:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: